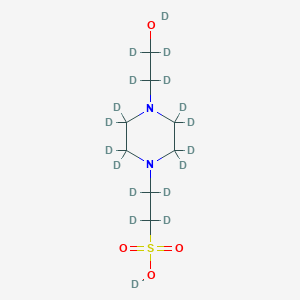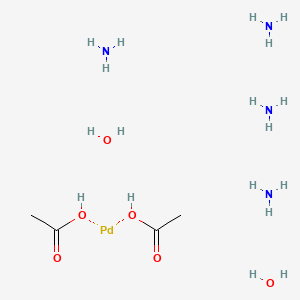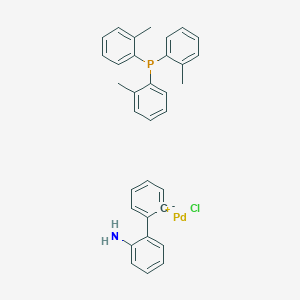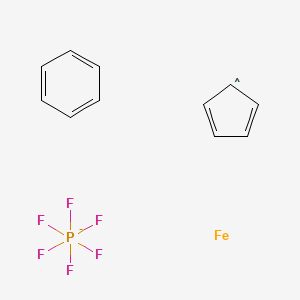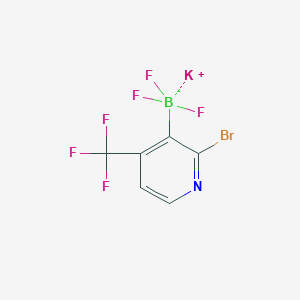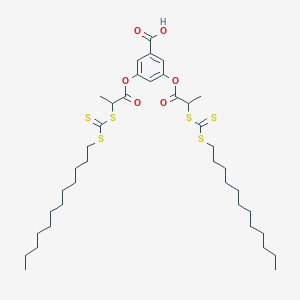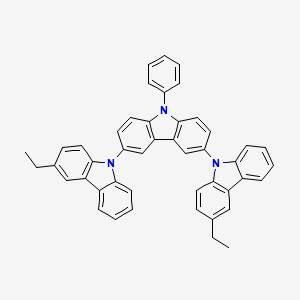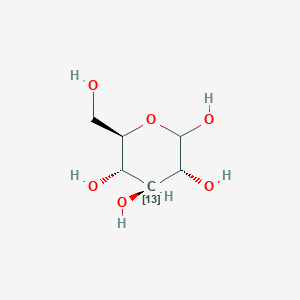![molecular formula C44H36F12FeP2 B12059584 (R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, with a purity of 97% or higher, is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands. This compound is often used in various catalytic processes due to its ability to stabilize transition states and facilitate chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves multiple steps. The process begins with the preparation of the ferrocene backbone, followed by the introduction of the phosphine ligands. Common reagents used in the synthesis include ferrocene, phosphine ligands, and various solvents such as tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine ligands to their corresponding phosphines.
Substitution: The compound can participate in substitution reactions where ligands are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation. Its ability to stabilize transition states makes it a valuable tool in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug development and as a probe for studying biological systems. Its unique structure allows it to interact with various biomolecules, making it a useful tool in biochemical research .
Industry
In industrial applications, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective synthesis of target compounds, reducing the need for extensive purification steps .
作用機序
The mechanism by which ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves the stabilization of transition states and the facilitation of electron transfer processes. The ferrocene backbone provides a stable platform, while the phosphine ligands interact with substrates and reagents to promote chemical transformations .
類似化合物との比較
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar catalytic properties.
Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Uniqueness
®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its ferrocene backbone, which provides additional stability and unique electronic properties. This makes it particularly effective in catalytic applications where other compounds may fall short .
特性
分子式 |
C44H36F12FeP2 |
|---|---|
分子量 |
910.5 g/mol |
InChI |
InChI=1S/C39H31F12P2.C5H5.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m1../s1 |
InChIキー |
OPQIIHGMWPUTDC-KHZPMNTOSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


